molecular formula C18H21O21Y B1213043 Yttrium citrate CAS No. 18404-01-8

Yttrium citrate

货号: B1213043
CAS 编号: 18404-01-8
分子量: 662.3 g/mol
InChI 键: NOYHHKBOLBIMAR-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Yttrium citrate, also known as this compound, is a useful research compound. Its molecular formula is C18H21O21Y and its molecular weight is 662.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medical Imaging

Positron Emission Tomography (PET) Imaging
Yttrium isotopes, particularly 90Y^{90}\text{Y} and 86Y^{86}\text{Y}, are utilized as radiotracers in PET imaging. The coordination chemistry of yttrium allows for the formation of stable complexes with various ligands, enhancing its utility in medical diagnostics. The ability to form these complexes enables the effective labeling of biomolecules for imaging purposes, providing insights into metabolic processes and disease states in vivo .

Hyperpolarized Magnetic Resonance Imaging (MRI)
Recent advancements have highlighted the potential of yttrium isotopes in hyperpolarized MRI, a technique that significantly enhances the sensitivity and resolution of MRI scans. The use of yttrium in this context is still emerging but shows promise for improving diagnostic capabilities in oncology and other fields .

Therapeutic Applications

Radiosynoviorthesis
One of the most significant therapeutic applications of yttrium citrate is in radiosynoviorthesis, particularly using 90Y^{90}\text{Y} for treating chronic synovitis. This procedure involves intra-articular injection of this compound to induce localized radiation therapy, resulting in coagulation necrosis of synovial tissue. Studies have demonstrated its efficacy in alleviating symptoms associated with refractory knee synovitis, showing improvement in patient-reported outcomes .

Case Study: Efficacy in Chronic Synovitis
An observational study involving 32 patients treated with 90Y^{90}\text{Y} this compound reported significant therapeutic benefits. The study correlated the improvement with various etiologies and radiological findings, suggesting that this compound can optimize treatment protocols for chronic joint conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of yttrium hydroxide with citric acid or its salts. Various studies have characterized the compound through thermogravimetric analysis and particle size distribution assessments. For instance, one study reported that after a synthesis period of 48 hours at elevated temperatures, the resulting this compound exhibited a mixture of monohydrate and dihydrate forms .

Table 1: Characteristics of this compound Samples

Sample No.Synthesis Time (hours)Carbon Content (%)Hydrogen Content (%)Particle Size Distribution
1624.32.370.1 - 0.9 µm (45%), >0.9 µm (55%)
212DecreasingStabilizingSimilar distribution
348IncreasingCorresponding to dihydrateMixture observed

化学反应分析

Hydrothermal Transformation of Yttrium Hydroxide

Yttrium citrate forms via solid-state transformation of freshly precipitated yttrium hydroxide (Y OH 3\text{Y OH }_3) in sodium citrate solutions under hydrothermal conditions:

Y OH 3(am)+Cit3YCitnH2O+3OH(pKI=11.77)\text{Y OH }_3(\text{am})+\text{Cit}^{3-}\rightarrow \text{YCit}\cdot n\text{H}_2\text{O}+3\text{OH}^-\quad (pK_I=11.77)

Key conditions :

  • Temperature: 100–120°C

  • Reaction time: 72 hours for dihydrate formation

  • Sodium citrate concentration: 0.1–0.3 mol/dm³

Kinetic stages :

  • Adsorption phase (0–24 hours) : Citrate ions adsorb onto Y OH 3\text{Y OH }_3 surfaces .

  • Crystallization (24–72 hours) : Amorphous Y OH 3\text{Y OH }_3 converts to crystalline this compound dihydrate (YCit2H2O\text{YCit}\cdot 2\text{H}_2\text{O}) .

Reaction with Basic Yttrium Carbonate

Alternative synthesis involves basic yttrium carbonate (Y2(CO3)3Y OH 3\text{Y}_2(\text{CO}_3)_3\cdot \text{Y OH }_3) in citric acid:

Y2(CO3)3Y OH 3+C6H8O7YCit2H2O+CO2+H2O\text{Y}_2(\text{CO}_3)_3\cdot \text{Y OH }_3+\text{C}_6\text{H}_8\text{O}_7\rightarrow \text{YCit}\cdot 2\text{H}_2\text{O}+\text{CO}_2+\text{H}_2\text{O}

Findings :

  • Initial 24 hours: Carbonate transforms to crystalline Y OH 3\text{Y OH }_3 .

  • After 72 hours: Full conversion to YCit2H2O\text{YCit}\cdot 2\text{H}_2\text{O} .

Thermal Decomposition Reactions

Thermogravimetric analysis (TGA) reveals a six-stage decomposition process for amorphous this compound :

StageTemperature Range (°C)ProcessMass Loss (%)
125–120Loss of adsorbed water4–5%
2120–225Release of crystallization water8–10%
3225–408Dehydration of citrate ligands15–18%
4408–637Oxidation to Y2O3\text{Y}_2\text{O}_320–22%
5637–800Decomposition of residual sodium carbonate5–7%

Final product : Yttrium oxide (Y2O3\text{Y}_2\text{O}_3) with trace sodium carbonate .

pH-Dependent Stability

This compound stability dominates over Y OH 3\text{Y OH }_3 in citrate solutions above pH 4.5 due to:

pH=13(pKYCitlog[Cit3])(pKYCit=11.03)\text{pH}=\frac{1}{3}\left(pK_{\text{YCit}}-\log[\text{Cit}^{3-}]\right)\quad (pK_{\text{YCit}}=11.03)

Critical thresholds :

  • Below pH 4.5: Y OH 3\text{Y OH }_3 precipitates .

  • Above pH 4.5: YCitnH2O\text{YCit}\cdot n\text{H}_2\text{O} remains stable .

Comparative Analysis of Hydrates

PropertyAmorphous Monohydrate Crystalline Dihydrate
Synthesis Time72 hours72 hours
Dehydration Onset (°C)120100
Residual Mass at 800°C41% Y2O3\text{Y}_2\text{O}_348% Y2O3\text{Y}_2\text{O}_3

常见问题

Basic Research Questions

Q. What are the optimal hydrothermal synthesis parameters for producing crystalline yttrium citrate dihydrate, and how do pH and reaction duration influence product purity?

  • Methodological Answer : Hydrothermal synthesis involves reacting freshly precipitated yttrium hydroxide with citric acid or sodium citrate at 80–100°C for 14 days. Key parameters include maintaining pH <7.0 (to avoid hydroxide stability above pH 7) and reaction time ≥24 hours to ensure complete transformation from adsorbed citrate to crystalline dihydrate. Thermogravimetric analysis (TGA) and CHN elemental analysis are critical for tracking reaction progress and confirming stoichiometry .

Q. Which characterization techniques are indispensable for verifying this compound’s structural and thermal properties?

  • Methodological Answer : Essential techniques include:

  • X-ray diffraction (XRD) : To confirm crystallinity and phase purity (e.g., distinguishing amorphous vs. crystalline forms) .
  • TGA-DTG/FTIR : To analyze thermal decomposition stages (e.g., six mass-loss stages up to 900°C) and identify evolved gases like CO₂ and H₂O .
  • Static light scattering : To determine particle size distribution (e.g., 45% particles at 0.1–0.9 µm), critical for homogeneity in medical applications .

Advanced Research Questions

Q. How can contradictions in reported synthesis pathways for this compound be systematically resolved?

  • Methodological Answer : Discrepancies in literature (e.g., variable hydration states or crystallinity) require controlled experiments comparing:

  • Precursor sources : Yttrium chloride vs. hydroxide.
  • pH conditions : Testing stability ranges (pH 4.3–9.2 for citrate vs. pH 10.1 for hydroxide).
  • Reaction kinetics : Sampling at intervals (6–72 hours) to track phase transitions via XRD and TGA. Standardizing protocols and reporting detailed synthesis conditions (e.g., autoclave temperature) can mitigate variability .

Q. What methodological framework (e.g., PICOT) is suitable for designing comparative studies on this compound’s efficacy in radiosynovectomy versus other radiocolloids?

  • Methodological Answer : Using the PICOT framework :

  • Population : Patients with rheumatoid arthritis.
  • Intervention : Intra-articular injection of ⁹⁰Y-citrate.
  • Comparison : ¹⁶⁹Er-citrate or ¹⁸⁶Re-sulfide.
  • Outcome : Reduction in synovial inflammation (measured via imaging or biomarkers).
  • Time : 6–12-month follow-up.
    Systematic reviews and meta-analyses should prioritize studies with standardized particle sizes (0.1–5 µm) to control for leakage risks .

Q. How does this compound’s thermal decomposition mechanism inform its stability as a precursor for functional oxide coatings?

  • Methodological Answer : TGA reveals four decomposition stages in air:

Dehydration (25–150°C).

Citrate ligand oxidation (150–350°C).

Carbonate intermediate formation (350–550°C).

Yttrium oxide crystallization (550–900°C).
Controlling heating rates (<10°C/min) and atmosphere (synthetic air) minimizes carbon residue, ensuring pure Y₂O₃ for coatings. Crystallite size (4–54 nm) can be tailored via calcination temperature .

Q. What experimental approaches assess this compound’s colloidal stability under physiological pH (7.0–7.5)?

  • Methodological Answer :

  • Solubility assays : Measure dissolution rates in simulated synovial fluid buffers.
  • Dynamic light scattering (DLS) : Monitor particle aggregation over time.
  • Zeta potential : Evaluate surface charge changes at pH 7–8.
    Literature confirms minimal solubility at pH 7–7.5, but long-term stability requires chelating agent compatibility studies .

Q. Data Analysis & Reproducibility

Q. How can researchers address variability in this compound’s particle size distribution across synthesis batches?

  • Methodological Answer : Optimize:

  • Stirring rate : Uniform mixing prevents agglomeration.
  • Precipitation speed : Slow addition of citrate salts ensures monodisperse nucleation.
  • Post-synthesis sonication : Reduces particle clusters.
    Static light scattering should be paired with SEM to validate size distributions .

Q. What steps ensure reproducibility in thermogravimetric analysis of this compound?

  • Methodological Answer : Standardize:

  • Sample mass : 5–10 mg to avoid thermal lag.
  • Atmosphere flow rate : 20 mL/min synthetic air.
  • Calibration : Use calcium oxalate monohydrate for temperature accuracy.
    Report mass-loss percentages for each stage and integrate FTIR data to assign decomposition pathways unambiguously .

属性

CAS 编号

18404-01-8

分子式

C18H21O21Y

分子量

662.3 g/mol

IUPAC 名称

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;yttrium(3+)

InChI

InChI=1S/3C6H8O7.Y/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;;+3/p-3

InChI 键

NOYHHKBOLBIMAR-UHFFFAOYSA-K

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3]

规范 SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3]

Key on ui other cas no.

63938-20-5

同义词

yttrium citrate
yttrium-90 citrate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。